molecular formula C19H20N2O2 B14545797 3-Butyl-5,5-diphenylimidazolidine-2,4-dione CAS No. 62024-29-7

3-Butyl-5,5-diphenylimidazolidine-2,4-dione

Cat. No.: B14545797
CAS No.: 62024-29-7
M. Wt: 308.4 g/mol
InChI Key: NSAQJIOXNYXOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-5,5-diphenylimidazolidine-2,4-dione is a chemical compound belonging to the class of imidazolidine-2,4-diones This compound is characterized by a five-membered imidazolidine ring with butyl and diphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-5,5-diphenylimidazolidine-2,4-dione typically involves the reaction of 5,5-diphenylimidazolidine-2,4-dione with butyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF). The reaction mixture is heated under reflux for several hours to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring efficient mixing and heating, and implementing purification steps to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Butyl-5,5-diphenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base (e.g., K₂CO₃) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation and reduction can lead to different functionalized imidazolidine-2,4-diones.

Scientific Research Applications

3-Butyl-5,5-diphenylimidazolidine-2,4-dione has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Butyl-5,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: 3-Butyl-5,5-diphenylimidazolidine-2,4-dione is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity. The presence of the butyl group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs.

Properties

CAS No.

62024-29-7

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

3-butyl-5,5-diphenylimidazolidine-2,4-dione

InChI

InChI=1S/C19H20N2O2/c1-2-3-14-21-17(22)19(20-18(21)23,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3,(H,20,23)

InChI Key

NSAQJIOXNYXOKM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.